1-Benzyl-4-(5-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-BENZYLPIPERAZIN-1-YL)-4-NITROPHENYL]-4-(4-CHLOROBENZENESULFONYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with benzyl, nitrophenyl, and chlorobenzenesulfonyl groups
Preparation Methods
The synthesis of 1-[3-(4-BENZYLPIPERAZIN-1-YL)-4-NITROPHENYL]-4-(4-CHLOROBENZENESULFONYL)PIPERAZINE typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization with benzyl, nitrophenyl, and chlorobenzenesulfonyl groups. One common synthetic route involves the reductive amination of a piperazine precursor with benzyl and nitrophenyl groups, followed by sulfonylation with a chlorobenzenesulfonyl chloride . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific solvents, catalysts, and temperature control .
Chemical Reactions Analysis
1-[3-(4-BENZYLPIPERAZIN-1-YL)-4-NITROPHENYL]-4-(4-CHLOROBENZENESULFONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl and chlorobenzenesulfonyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles.
Scientific Research Applications
1-[3-(4-BENZYLPIPERAZIN-1-YL)-4-NITROPHENYL]-4-(4-CHLOROBENZENESULFONYL)PIPERAZINE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive piperazine derivatives.
Biological Studies: The compound is used in studies to understand the interactions of piperazine derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 1-[3-(4-BENZYLPIPERAZIN-1-YL)-4-NITROPHENYL]-4-(4-CHLOROBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and its substituents can interact with active sites of enzymes, potentially inhibiting their activity or altering their function . The exact pathways involved depend on the specific biological target and the context of the study .
Comparison with Similar Compounds
1-[3-(4-BENZYLPIPERAZIN-1-YL)-4-NITROPHENYL]-4-(4-CHLOROBENZENESULFONYL)PIPERAZINE can be compared with other piperazine derivatives, such as:
4-(3-(4-BENZYLPIPERAZIN-1-YL)PROPOXY)-7-METHOXY-3-SUBSTITUTED PHENYL-2H-CHROMEN-2-ONE: This compound also features a piperazine ring and has been studied for its antimicrobial activity.
3-(4-ARYLPIPERAZIN-1-YL)CINNOLINES: These compounds have been investigated for their antifungal and antitumor activities. The uniqueness of 1-[3-(4-BENZYLPIPERAZIN-1-YL)-4-NITROPHENYL]-4-(4-CHLOROBENZENESULFONYL)PIPERAZINE lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity
Properties
Molecular Formula |
C27H30ClN5O4S |
---|---|
Molecular Weight |
556.1 g/mol |
IUPAC Name |
1-benzyl-4-[5-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-nitrophenyl]piperazine |
InChI |
InChI=1S/C27H30ClN5O4S/c28-23-6-9-25(10-7-23)38(36,37)32-18-16-30(17-19-32)24-8-11-26(33(34)35)27(20-24)31-14-12-29(13-15-31)21-22-4-2-1-3-5-22/h1-11,20H,12-19,21H2 |
InChI Key |
PAZMINMTLTXNNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=CC(=C3)N4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.